N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring system, which is known for its stability and unique chemical properties. The presence of the sulfonamide group further enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps. One common method includes the formation of the benzodioxepine ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with these targets, altering their activity and leading to various biological effects. The benzodioxepine ring system provides stability and enhances the compound’s ability to interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)benzenesulfonamide
- N-(2,5-dimethylphenyl)glutarimide
- N-(2,5-dimethylphenyl)butanamide
Uniqueness
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of the benzodioxepine ring and the sulfonamide group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications. Its stability and ability to undergo multiple types of reactions further enhance its versatility compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-5-13(2)15(10-12)18-23(19,20)14-6-7-16-17(11-14)22-9-3-8-21-16/h4-7,10-11,18H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKREMQXCAJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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